REACTION_CXSMILES
|
C[O:2][C:3](=[O:28])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([O:11][CH2:12][CH2:13][N:14]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH:5]=1.[OH-].[Na+].Cl>O1CCOCC1.O>[C:24]([O:23][C:21]([N:14]([C:15]1[CH:16]=[CH:17][N:18]=[CH:19][CH:20]=1)[CH2:13][CH2:12][O:11][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([Cl:10])[CH:7]=1)[C:3]([OH:28])=[O:2])=[O:22])([CH3:27])([CH3:25])[CH3:26] |f:1.2|
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)Cl)OCCN(C1=CC=NC=C1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
the aqueous layer removed
|
Type
|
WASH
|
Details
|
the organic phase washed with further water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with brine and over sodium sulphate
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCOC=1C=C(C(=O)O)C=C(C1)Cl)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |